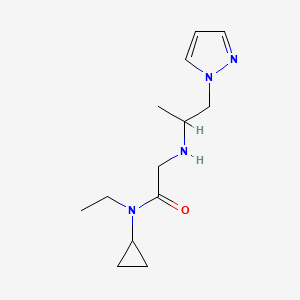
1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, also known as DPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol involves its binding to the beta-adrenergic receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes. 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol acts as a competitive antagonist of the beta-adrenergic receptor, blocking the binding of endogenous ligands such as epinephrine and norepinephrine. This leads to a decrease in the activity of the sympathetic nervous system, resulting in a reduction in heart rate, blood pressure, and cardiac output.
Biochemical and Physiological Effects:
1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and inhibit the activation of NF-kappaB, a transcription factor that plays a critical role in regulating inflammation. 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has also been shown to inhibit the proliferation and migration of cancer cells, and induce apoptosis in cancer cells. Furthermore, 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, making it a potential therapeutic agent for the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol in lab experiments is its high selectivity for the beta-adrenergic receptor. This allows for the specific targeting of this receptor, without affecting other receptors in the body. Furthermore, 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to have a long half-life, making it suitable for chronic administration in animal models. However, one of the main limitations of using 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol in lab experiments is its low solubility in water, which can make it difficult to administer and formulate.
Direcciones Futuras
There are several future directions for the research and development of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol. One of the main areas of focus is the development of more efficient synthesis methods to improve the yield and purity of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol. Furthermore, there is a need for further investigation into the pharmacological properties of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, including its potential use in the treatment of neurological disorders and metabolic diseases. Additionally, there is a need for the development of more effective formulations of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, such as liposomal or nanoparticle-based formulations, to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol involves the reaction between 2,5-difluorophenylacetonitrile and 2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The synthesis method has been optimized to improve the yield and purity of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, and various modifications have been made to the reaction conditions to achieve this goal.
Aplicaciones Científicas De Investigación
1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-metastatic properties, making it a promising candidate for the treatment of various diseases. 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has also been studied for its effect on the cardiovascular system, and it has been shown to reduce blood pressure and improve cardiac function. Furthermore, 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2,5-difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O/c1-10(9-19-6-2-5-18-19)17-8-14(20)12-7-11(15)3-4-13(12)16/h2-7,10,14,17,20H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHWAENQLQYTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(C2=C(C=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7571052.png)




![3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)


![1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine](/img/structure/B7571111.png)


